molecular formula C29H37N3O5 B15186705 N-(2-(Diethylamino)ethyl)-2-(p-ethoxyanilino)-2-phenylacetamide salicylate CAS No. 83864-35-1

N-(2-(Diethylamino)ethyl)-2-(p-ethoxyanilino)-2-phenylacetamide salicylate

Cat. No.: B15186705
CAS No.: 83864-35-1
M. Wt: 507.6 g/mol
InChI Key: YXYSATNMDUYUDZ-UHFFFAOYSA-N
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Description

N-(2-(Diethylamino)ethyl)-2-(p-ethoxyanilino)-2-phenylacetamide salicylate is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes diethylamino, ethoxyanilino, and phenylacetamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)ethyl)-2-(p-ethoxyanilino)-2-phenylacetamide salicylate typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the Diethylaminoethyl Group: This step involves the reaction of diethylamine with an appropriate alkyl halide under basic conditions.

    Introduction of the Ethoxyanilino Group: This step may involve the reaction of p-ethoxyaniline with a suitable acylating agent.

    Formation of the Phenylacetamide Group: This step involves the reaction of phenylacetic acid with an amine to form the amide bond.

    Final Coupling Reaction: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Large-scale production may also involve continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)ethyl)-2-(p-ethoxyanilino)-2-phenylacetamide salicylate can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(Diethylamino)ethyl)-2-(p-ethoxyanilino)-2-phenylacetamide salicylate may have various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)ethyl)-2-(p-ethoxyanilino)-2-phenylacetamide salicylate involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Diethylamino)ethyl)-2-(p-methoxyanilino)-2-phenylacetamide
  • N-(2-(Diethylamino)ethyl)-2-(p-propoxyanilino)-2-phenylacetamide
  • N-(2-(Diethylamino)ethyl)-2-(p-butoxyanilino)-2-phenylacetamide

Uniqueness

N-(2-(Diethylamino)ethyl)-2-(p-ethoxyanilino)-2-phenylacetamide salicylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its ethoxyanilino group, in particular, may influence its solubility, reactivity, and interaction with biological targets.

Conclusion

This compound is a complex compound with potential applications in various scientific fields. Understanding its synthesis, chemical reactions, and mechanism of action can provide valuable insights into its potential uses and benefits. Further research is needed to fully explore its properties and applications.

Properties

CAS No.

83864-35-1

Molecular Formula

C29H37N3O5

Molecular Weight

507.6 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(4-ethoxyanilino)-2-phenylacetamide;2-hydroxybenzoic acid

InChI

InChI=1S/C22H31N3O2.C7H6O3/c1-4-25(5-2)17-16-23-22(26)21(18-10-8-7-9-11-18)24-19-12-14-20(15-13-19)27-6-3;8-6-4-2-1-3-5(6)7(9)10/h7-15,21,24H,4-6,16-17H2,1-3H3,(H,23,26);1-4,8H,(H,9,10)

InChI Key

YXYSATNMDUYUDZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C(C1=CC=CC=C1)NC2=CC=C(C=C2)OCC.C1=CC=C(C(=C1)C(=O)O)O

Origin of Product

United States

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